4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline is a fluorinated quinoline derivative with the molecular formula C10H5ClF3NS.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable quinoline precursor is reacted with a trifluoromethylsulfanyl reagent under specific conditions . The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide or N,N-dimethylformamide, and the reaction is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of 4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like trifluoromethylsulfanyl chloride or trifluoromethylsulfanyl bromide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinoline ring .
Wissenschaftliche Forschungsanwendungen
4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethylsulfanyl group enhances its ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it may have multiple modes of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-8-(trifluoromethyl)quinoline: Similar in structure but lacks the sulfanyl group.
4-Chloro-2,8-bis(trifluoromethyl)quinoline: Contains an additional trifluoromethyl group, leading to different chemical properties.
4-Chloro-7-(trifluoromethyl)quinoline: Differently substituted quinoline with distinct reactivity.
Uniqueness
4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
54494-60-9 |
---|---|
Molekularformel |
C10H5ClF3NS |
Molekulargewicht |
263.67 g/mol |
IUPAC-Name |
4-chloro-8-(trifluoromethylsulfanyl)quinoline |
InChI |
InChI=1S/C10H5ClF3NS/c11-7-4-5-15-9-6(7)2-1-3-8(9)16-10(12,13)14/h1-5H |
InChI-Schlüssel |
KLRZFLRWTZGXNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C(=C1)SC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.